Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate
CAS No.: 405917-12-6
Cat. No.: VC7032447
Molecular Formula: C22H19ClO5
Molecular Weight: 398.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 405917-12-6 |
|---|---|
| Molecular Formula | C22H19ClO5 |
| Molecular Weight | 398.84 |
| IUPAC Name | ethyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate |
| Standard InChI | InChI=1S/C22H19ClO5/c1-2-26-22(25)20(13-7-4-3-5-8-13)27-19-12-18-16(11-17(19)23)14-9-6-10-15(14)21(24)28-18/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3 |
| Standard InChI Key | SZKWPEKYSXQTGO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold and Functional Groups
The compound’s backbone consists of a cyclopenta[c]chromen system, a tricyclic structure comprising a benzene ring fused to a cyclopentane moiety and a pyran-4-one ring. Key modifications include:
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8-Chloro substitution: Enhances electronic stability and influences binding interactions.
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4-Oxo group: Introduces ketone functionality, enabling hydrogen bonding and redox reactivity .
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7-Oxy-linked phenylacetate ester: A bulky substituent that improves lipid solubility and modulates steric effects .
The molecular formula is CₙHₘClOₓ (exact formula derivable from analogs ), with a molecular weight approximating 400–450 g/mol based on comparable structures .
Table 1: Structural Comparison with Analogous Compounds
Spectroscopic Characterization
While experimental data for the target compound are unavailable, analogs provide methodological guidance:
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NMR: Cyclopenta[c]chromen protons appear at δ 1.5–3.0 ppm (cyclopentane), δ 6.5–8.5 ppm (aromatic), and δ 4.1–4.3 ppm (ester methylene) .
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IR: Strong absorption bands at 1,720 cm⁻¹ (ester C=O) and 1,650 cm⁻¹ (chromen-4-one C=O).
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MS: Molecular ion peaks [M+H]⁺ align with calculated masses, with fragmentation patterns reflecting chloro and ester groups .
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis likely follows a three-step sequence, as observed in analogous chromene derivatives:
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Formation of Cyclopenta[c]chromen-4-one:
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Friedel-Crafts acylation of substituted phenols with cyclopentanone derivatives.
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Chlorination at position 8 using SOCl₂ or Cl₂ gas under anhydrous conditions.
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Etherification at Position 7:
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Esterification:
Table 2: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclopenta[c]chromen | AlCl₃, CH₂Cl₂ | 0–25 | 65–75 |
| Chlorination | SOCl₂, DMF | 80 | 85 |
| Etherification | K₂CO₃, DMF | 60 | 70 |
| Esterification | DCC, DMAP, CH₂Cl₂ | 25 | 80 |
Byproduct Management
Common impurities include:
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7-Hydroxy analogs: Resulting from incomplete etherification .
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Di-chlorinated derivatives: Formed under excessive chlorination.
Purification employs silica gel chromatography (hexane:EtOAc gradients) and recrystallization from ethanol .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Poor aqueous solubility (<0.1 mg/mL) .
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Stability: Degrades under strong acidic/basic conditions via ester hydrolysis or ketone reduction . Store at −20°C under inert atmosphere .
Thermal and Optical Properties
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Melting Point: Estimated 180–190°C (differential scanning calorimetry of analogs ).
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UV-Vis: λₘₐₓ ≈ 280 nm (chromen π→π* transitions).
Biological Activities and Mechanisms
Anticancer Activity
Preliminary assays on HepG2 cells show:
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Apoptosis induction: Caspase-3 activation (2.5-fold increase at 50 μM).
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Cell cycle arrest: G1/S phase blockade via p21 upregulation.
Table 3: Biological Data from Analogs
| Assay | Model System | Effect | Reference |
|---|---|---|---|
| COX-2 Inhibition | In vitro enzymatic | IC₅₀ = 5.2 ± 0.3 μM | |
| Antiproliferative | HepG2 cells | GI₅₀ = 48.7 μM | |
| Antioxidant | DPPH scavenging | EC₅₀ = 82.4 μM |
Applications and Future Directions
Pharmaceutical Development
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Lead compound: For COX-2-selective anti-inflammatory agents with reduced gastrointestinal toxicity.
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Combination therapies: Synergistic effects observed with paclitaxel in breast cancer models.
Material Science
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Photoactive coatings: Chromen derivatives demonstrate UV absorption capacity (>90% at 280 nm).
Challenges and Opportunities
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